molecular formula C17H16Br2 B8262632 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene

2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene

Cat. No.: B8262632
M. Wt: 380.1 g/mol
InChI Key: YEPLZCIRHYKSAU-UHFFFAOYSA-N
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Description

2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene: is an organic compound with the molecular formula C17H16Br2. It is a derivative of fluorene, characterized by the presence of two bromine atoms at the 2 and 7 positions, and four methyl groups at the 3, 6, and 9 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers and materials for organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3,6,9,9-tetramethyl-9H-fluorene: The synthesis of 2,7-dibromo-3,6,9,9-tetramethyl-9H-fluorene typically involves the bromination of 3,6,9,9-tetramethyl-9H-fluorene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.

    Coupling Reactions: Reagents include boronic acids or stannanes, with palladium catalysts such as Pd(PPh3)4.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Electronics: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene is used in the synthesis of semiconducting polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Biology and Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Properties

IUPAC Name

2,7-dibromo-3,6,9,9-tetramethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2/c1-9-5-11-12-6-10(2)16(19)8-14(12)17(3,4)13(11)7-15(9)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPLZCIRHYKSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(C3=C2C=C(C(=C3)Br)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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